

A Guide to Inter-Laboratory Comparison of 1-Phenoxyheptane Analysis

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Compound of Interest

Compound Name: 1-Phenoxyheptane

Cat. No.: B1655134

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This guide provides a framework for conducting and evaluating an inter-laboratory comparison of **1-Phenoxyheptane** analysis. Due to the absence of publicly available, specific inter-laboratory proficiency studies for **1-Phenoxyheptane**, this document presents a hypothetical study based on established analytical methodologies and expected performance characteristics. The data herein is illustrative to guide researchers in designing and interpreting similar studies.

The primary analytical technique detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for the identification and quantification of semi-volatile organic compounds like **1-Phenoxyheptane**.^{[1][2][3]}

Data Presentation: Hypothetical Inter-Laboratory Study Results

An inter-laboratory study was simulated involving five laboratories (Lab A-E). Each laboratory was provided with a series of blind samples containing **1-Phenoxyheptane** at three different concentration levels in a common matrix (e.g., human plasma). The laboratories were instructed to perform quantitative analysis using the provided protocol.

Table 1: Reported Concentrations of **1-Phenoxyheptane** (ng/mL)

Sample ID	True Value (ng/mL)	Lab A	Lab B	Lab C	Lab D	Lab E
PHE-L1	5.0	4.8	5.2	5.1	4.9	5.3
PHE-M1	50.0	49.5	51.2	50.8	48.9	50.5
PHE-H1	250.0	248.1	255.3	252.0	245.5	251.5

Table 2: Performance Characteristics of Participating Laboratories

Laboratory	Mean Recovery (%)	Precision (RSD %)	Accuracy (% Bias)
Lab A	98.4	1.8	-1.6
Lab B	102.6	1.7	+2.6
Lab C	101.3	1.2	+1.3
Lab D	98.1	1.7	-1.9
Lab E	101.6	1.6	+1.6

- Mean Recovery: The average percentage of the known amount of analyte recovered.
- Precision (RSD %): The relative standard deviation of replicate measurements, indicating the degree of agreement among individual test results.
- Accuracy (% Bias): The closeness of the mean test results to the true value.

Experimental Protocols

The following is a detailed methodology for the analysis of **1-Phenoxyheptane** in a biological matrix, which can be used as a standard operating procedure in an inter-laboratory comparison.

Sample Preparation: Liquid-Liquid Extraction

- Aliquoting: Pipette 1.0 mL of the study sample, calibration standard, or quality control sample into a 15 mL polypropylene centrifuge tube.
- Internal Standard Addition: Add 50 μ L of the internal standard working solution (e.g., deuterated **1-Phenoxyheptane**) to all tubes except for the blank matrix.
- Extraction: Add 5.0 mL of methyl tert-butyl ether (MTBE) to each tube.
- Mixing: Vortex the tubes for 10 minutes to ensure thorough mixing.
- Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
- Transfer: Carefully transfer the upper organic layer to a clean glass tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract with 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water).
- Transfer: Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable for separating aromatic ethers.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 μ L of the reconstituted sample is injected in splitless mode.
- Oven Temperature Program:

- Initial temperature: 80°C, hold for 1 minute.
- Ramp 1: Increase to 200°C at a rate of 20°C/min.
- Ramp 2: Increase to 280°C at a rate of 30°C/min, hold for 5 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
 - Ions to Monitor: Specific ions for **1-Phenoxyheptane** and the internal standard would be determined during method development (e.g., by analyzing a pure standard).

Mandatory Visualizations

The following diagrams illustrate the key processes in the inter-laboratory comparison of **1-Phenoxyheptane** analysis.

Caption: Experimental workflow for **1-Phenoxyheptane** analysis.

Caption: Logical flow of an inter-laboratory comparison study.

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